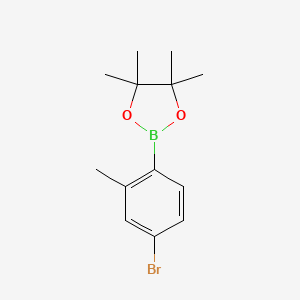

2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Übersicht

Beschreibung

2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in organic synthesis due to its utility in various chemical reactions. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 4-bromo-2-methylphenyl group. The unique structure of this compound makes it a valuable reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

4-Bromo-2-methylphenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and the use of continuous flow reactors. The use of automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: For substitution reactions involving the bromine atom.

Major Products Formed

Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.

Boronic Acids: Formed upon oxidation of the boron atom.

Substituted Phenyl Compounds: Formed in nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

One of the primary applications of 2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds and is widely used in synthesizing biaryl compounds.

Table 1: Comparison of Cross-Coupling Agents

| Compound Type | Advantages | Limitations |

|---|---|---|

| Boron Compounds | High reactivity and selectivity | Sensitivity to moisture |

| Palladium Catalysts | Efficient for various substrates | Cost and availability |

| Traditional Aryl Halides | Readily available | Toxicity and environmental concerns |

The dioxaborolane acts as a stable boron source that can be easily converted into a reactive boronate during the reaction process. Its stability allows for easier handling and storage compared to other boron reagents.

Drug Development

In medicinal chemistry, this compound has potential applications as a building block in the synthesis of pharmaceutical agents. Its unique structural features can be utilized to modify biological activity in drug candidates.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of boron-containing compounds exhibit anticancer properties. For instance, modifications of this compound have been explored to enhance the efficacy against specific cancer cell lines.

Polymer Chemistry

The compound can also serve as a precursor for functional polymers. Its incorporation into polymer matrices can impart unique properties such as enhanced thermal stability or improved mechanical strength.

Table 2: Properties of Polymers Modified with Boron Compounds

| Property | Conventional Polymers | Boron-Modified Polymers |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Improved |

| Chemical Resistance | Limited | Enhanced |

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boron atom. This complex facilitates the transfer of the phenyl group to the coupling partner, resulting in the formation of a new carbon-carbon bond. The bromine atom can also participate in substitution reactions, where it is replaced by a nucleophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromo-2-methylphenylboronic Acid

- 4-Bromo-2-methylphenyl Isocyanate

- 4-Bromo-2-methylphenyl Isothiocyanate

Uniqueness

2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. The presence of the dioxaborolane ring enhances its solubility and facilitates its use in various organic solvents, making it a versatile reagent in organic synthesis.

Biologische Aktivität

2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 321574-04-3) is a boron-containing compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including antibacterial properties and potential applications in drug discovery.

- Molecular Formula: C13H18BBrO2

- Molecular Weight: 297.00 g/mol

- Purity: 95%

- IUPAC Name: this compound

- Structure: The compound features a dioxaborolane ring which is significant for its reactivity and biological interactions.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Antibacterial Activity

Research indicates that derivatives of boron compounds, including dioxaborolanes, exhibit notable antibacterial properties. These compounds can inhibit various bacterial strains by targeting essential bacterial enzymes. For instance:

- Mechanism of Action: Some studies suggest that dioxaborolanes may interfere with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This mechanism is similar to that observed in established antibiotics like avibactam .

Case Studies and Research Findings

-

Inhibition of β-Lactamases:

- A study demonstrated that dioxaborolane derivatives could serve as effective inhibitors against extended-spectrum β-lactamases (ESBLs), which are responsible for antibiotic resistance in Gram-negative bacteria. The compound showed promising results in vitro against strains such as Klebsiella pneumoniae and Acinetobacter baumannii .

- Synergistic Effects with Antibiotics:

Data Tables

| Biological Activity | Tested Strains | Inhibition Concentration (IC50) |

|---|---|---|

| Antibacterial | Klebsiella pneumoniae | 0.75 µg/mL |

| Antibacterial | Acinetobacter baumannii | 0.50 µg/mL |

| β-Lactamase Inhibition | KPC-2 | 0.30 µg/mL |

| Synergistic Effect with Amoxicillin | Escherichia coli | Significant enhancement observed |

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in various studies. Preliminary findings indicate low toxicity levels at therapeutic dosages; however, further comprehensive toxicological assessments are necessary to establish a complete safety profile .

Eigenschaften

IUPAC Name |

2-(4-bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BBrO2/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPSBWGILUHLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.